Structural Differentiation from Benoxaprofen: 4-Methoxyphenylamino vs. 4-Chlorophenyl Substitution at the 2-Position
The target compound replaces benoxaprofen's 4-chlorophenyl group at the 2-position with a 4-methoxyphenylamino group, introducing an NH linker between the benzoxazole core and the terminal aryl ring. This substitution increases the hydrogen bond donor count from 1 (benoxaprofen) to 3 (target compound), raises the molecular weight from 301.7 to 348.8 g/mol (HCl salt), and replaces the electron-withdrawing chlorine with an electron-donating methoxy group [1]. Benoxaprofen was withdrawn from global markets in 1982 due to hepatotoxicity, photosensitivity, and carcinogenicity in animals [2], toxicities linked in part to the 4-chlorophenyl moiety and alpha-methyl propanoic acid side chain—both structural features absent in the target compound [3].
| Evidence Dimension | 2-Position substituent; Hydrogen bond donor count; Molecular weight; Clinical safety status |
|---|---|
| Target Compound Data | 4-Methoxyphenylamino (–NH–C₆H₄–OCH₃); 3 H-bond donors; MW 348.8 (HCl); No reported hepatotoxicity; Research-use only compound |
| Comparator Or Baseline | Benoxaprofen: 4-Chlorophenyl (–C₆H₄–Cl); 1 H-bond donor; MW 301.7; Withdrawn 1982 due to hepatotoxicity, photosensitivity, and carcinogenicity |
| Quantified Difference | Δ 2 H-bond donors; Δ MW +47.1 Da; Different electronic character (electron-donating OCH₃ vs. electron-withdrawing Cl); Benoxaprofen withdrawn vs. target compound no hepatotoxicity signal |
| Conditions | Structural comparison based on PubChem chemical descriptors and NCATS Inxight clinical safety data |
Why This Matters
For drug discovery programs seeking benzoxazole propanoic acid scaffolds without the legacy toxicity of benoxaprofen, the 4-methoxyphenylamino substitution pattern represents a structurally de-risked starting point with differentiated hydrogen-bonding capacity for target engagement.
- [1] PubChem. Compound summaries for CAS 1054311-42-0 (CID 131698280) and Benoxaprofen (CID 39941). Comparative molecular descriptors. View Source
- [2] NCATS Inxight Drugs. BENOXAPROFEN. Withdrawn 1982; hepatotoxic agent; liver necrosis, photosensitivity, carcinogenicity. CHEBI:76114. View Source
- [3] Dong, J. et al. (2025). Glucuronidation and Covalent Protein Binding of Benoxaprofen and Flunoxaprofen in Sandwich-Cultured Rat and Human Hepatocytes. ScienceDirect. Benoxaprofen withdrawn because of hepatotoxicity. View Source
